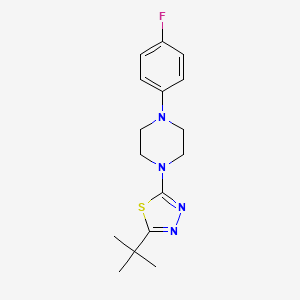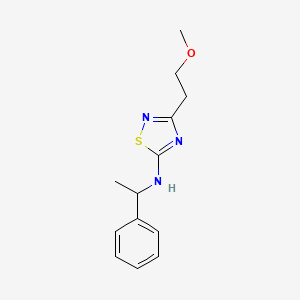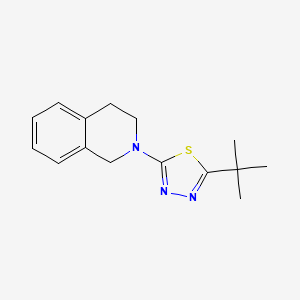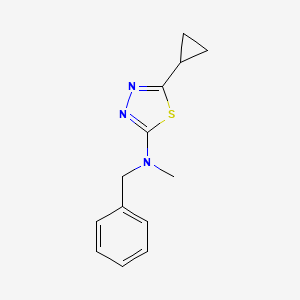
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine (TBPF) is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the piperazine family, which includes many compounds with a wide range of biological activities. TBPF has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, TBPF has been studied for its potential to act as an anti-cancer agent.
Aplicaciones Científicas De Investigación
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine has been studied extensively in the scientific literature for its potential therapeutic applications. It has been studied as an inhibitor of COX-2, an enzyme involved in inflammation and pain. Additionally, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine has been studied for its potential to act as an anti-cancer agent.
Mecanismo De Acción
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine inhibits the activity of COX-2 by binding to the enzyme’s active site and preventing the formation of the enzyme-substrate complex. Additionally, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine has been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. Additionally, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine has been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine in lab experiments is its high potency and selectivity for COX-2 inhibition. Additionally, it has been shown to be relatively safe when used in appropriate doses. However, there are some limitations to its use in lab experiments. For example, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine is not water soluble, which can make it difficult to use in certain types of experiments. Additionally, it is not very stable, which can limit its use in long-term experiments.
Direcciones Futuras
There are several potential future directions for the research and development of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine. For example, further research could be done to investigate the effects of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine on other enzymes and proteins involved in inflammation and pain. Additionally, further research could be done to investigate the effects of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine on other types of cancer cells. Finally, further research could be done to investigate the potential of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine as a drug delivery system for other compounds.
Métodos De Síntesis
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-yl chloride with 4-fluorophenyl piperazine in the presence of anhydrous sodium carbonate. The reaction proceeds at room temperature in an aqueous medium and yields the desired product in high yields.
Propiedades
IUPAC Name |
2-tert-butyl-5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4S/c1-16(2,3)14-18-19-15(22-14)21-10-8-20(9-11-21)13-6-4-12(17)5-7-13/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOLJJWKVUZWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B6432292.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azepane](/img/structure/B6432300.png)
![4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B6432301.png)

![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine](/img/structure/B6432310.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B6432317.png)
![1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B6432321.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432329.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432342.png)


![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)